molecular formula C31H44N6O5S B10799643 2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide

2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide

Cat. No.: B10799643
M. Wt: 612.8 g/mol
InChI Key: RBKYMAQIAMFDOE-UHFFFAOYSA-N
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Description

2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide is a useful research compound. Its molecular formula is C31H44N6O5S and its molecular weight is 612.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide is a complex synthetic molecule with potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₅O₃S
  • Molecular Weight : 612.8 g/mol
  • CAS Number : Not specified in the sources but related compounds can be referenced for structural analysis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies indicate that compounds with similar structural features exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The presence of the carbamoyl and methylsulfanyl groups may enhance these effects by increasing membrane permeability or inhibiting key metabolic pathways.
  • Anticancer Potential
    • Research has shown that related compounds can influence cancer cell metabolism by modulating enzymes involved in nucleotide synthesis, such as carbamoyl-phosphate synthetase II . The increase in enzyme activity in cancer cells suggests that this compound may also possess anticancer properties through similar mechanisms.
  • Neuroactive Effects
    • Compounds with amino acid derivatives have been studied for their neuroactive properties, potentially acting on neurotransmitter systems . The structural complexity of this compound may allow it to interact with various receptors or enzymes involved in neurochemical signaling.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation, particularly those involved in nucleotide metabolism.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities

Activity TypeRelated Research FindingsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerModulates carbamoyl-phosphate synthase II activity
NeuroactivePotential interactions with neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to membrane disruption and inhibition of essential metabolic pathways.

Case Study 2: Cancer Cell Metabolism

In vitro studies indicated that compounds with similar amino acid structures could enhance the synthesis of nucleotides in cancer cells, suggesting a potential therapeutic application in oncology.

Properties

IUPAC Name

N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYMAQIAMFDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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